N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a quinoline core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and carboxamide groups . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl groups can produce quinoline alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For instance, it may bind to bacterial enzymes, disrupting their function and leading to cell death . In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Exhibits similar antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Known for its antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities. Its quinoline core and carboxamide functionality make it particularly effective in targeting specific enzymes and receptors, enhancing its potential as a therapeutic agent .
Biological Activity
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound can be characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C20H22BrN2O3 |
Molecular Weight | 404.31 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CO3)O |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the quinoline family, including derivatives like this compound, exhibit antimicrobial properties . For instance, studies have shown that related compounds demonstrate significant activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 16 mg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of the quinoline scaffold can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and apoptosis . For example, a related compound showed IC50 values of approximately 20 nM against various cancer cell lines, indicating potent cytotoxic effects .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound is believed to inhibit bacterial DNA gyrase B, a critical enzyme for bacterial DNA replication. This inhibition is crucial for its antibacterial efficacy against resistant strains .
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptotic pathways through ROS generation and subsequent activation of caspases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoline derivatives:
- Study on Antibacterial Activity : A study evaluated various quinolone derivatives for their ability to inhibit bacterial growth. The results indicated that certain modifications to the quinoline structure significantly enhanced antibacterial potency against MRSA and other pathogens .
- Anticancer Evaluation : Another research effort synthesized a series of quinoline derivatives and tested them against multiple cancer cell lines. The findings revealed that some compounds exhibited IC50 values as low as 0.69 µM against MCF-7 cells, showcasing their potential as anticancer agents .
Properties
CAS No. |
300716-31-8 |
---|---|
Molecular Formula |
C21H21BrN2O3 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21BrN2O3/c1-2-3-6-13-24-17-8-5-4-7-16(17)19(25)18(21(24)27)20(26)23-15-11-9-14(22)10-12-15/h4-5,7-12,25H,2-3,6,13H2,1H3,(H,23,26) |
InChI Key |
YLZXADCDQSOLKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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